

Application Note and Protocol: Chemical Synthesis of D-Ribosylnicotinate

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Compound of Interest

Compound Name: *D-Ribosylnicotinate*

Cat. No.: *B127332*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Ribosylnicotinate, also known as nicotinic acid riboside, is a key intermediate in the synthesis of nicotinamide adenine dinucleotide (NAD⁺) analogs and a precursor to nicotinamide riboside (NR), a known NAD⁺ precursor vitamin.^{[1][2]} The ability to efficiently synthesize **D-Ribosylnicotinate** and its derivatives is crucial for research into the therapeutic potentials of NAD⁺ metabolism modulation in various diseases. This document provides a detailed protocol for the chemical synthesis of **D-Ribosylnicotinate**, focusing on a widely adopted and efficient two-step methodology.^{[1][3]} This method offers high stereoselectivity, yielding predominantly the biologically active β -anomer.^{[3][4][5]}

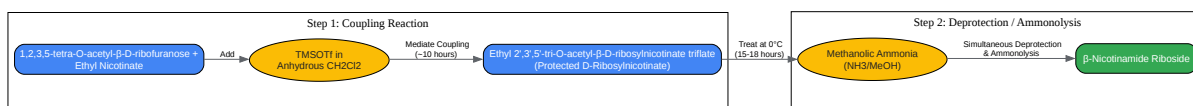
Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described two-step chemical synthesis of the protected **D-Ribosylnicotinate** intermediate and its subsequent conversion to β -nicotinamide riboside.

Parameter	Step 1: Coupling Reaction	Step 2: Deprotection & Ammonolysis	Overall
Product	Ethyl 2',3',5'-tri-O-acetyl- β -D-ribofuranosyl nicotinate triflate	β -Nicotinamide Riboside	β -Nicotinamide Riboside
Yield	>90% (vs. starting sugar)[3][5]	-	85% (vs. starting sugar)[1][3][5]
Reaction Time	~10 hours[3]	15-18 hours[3]	25-28 hours
Key Reagents	1,2,3,5-tetra-O-acetyl- β -D-ribofuranose, Ethyl nicotinate, TMSOTf	Methanolic ammonia	-
Stereoselectivity	Complete for β -isomer[1][3][5]	-	Predominantly β -isomer

Experimental Workflow

The chemical synthesis of **D-Ribosylnicotinate** derivatives follows a two-step process, which is outlined in the diagram below. The first step involves the coupling of a protected ribose with ethyl nicotinate to form the protected **D-Ribosylnicotinate** intermediate. The second step is the deprotection of this intermediate. For the synthesis of the related and widely studied β -nicotinamide riboside, this deprotection is coupled with ammonolysis.



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Caption: Workflow for the two-step synthesis of β -nicotinamide riboside.

Experimental Protocol

This protocol is adapted from an efficient, two-step chemical methodology for the synthesis of β -nicotinamide riboside, where a protected **D-Ribosylnicotinate** is a key intermediate.[3]

Materials:

- 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose
- Ethyl nicotinate
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Anhydrous Dichloromethane (CH_2Cl_2)
- 5.5 N Ammonia in Methanol (NH_3/MeOH)
- Argon gas
- Standard laboratory glassware (flame-dried)
- Magnetic stirrer

Procedure:

Step 1: Synthesis of Ethyl 2',3',5'-tri-O-acetyl- β -**D-ribosylnicotinate** triflate (Protected **D-Ribosylnicotinate**)[3]

- Preparation of Reaction Setup: All glassware must be rigorously cleaned and flame-dried or oven-dried to ensure anhydrous conditions. The reaction should be conducted under an inert argon atmosphere.[3]
- Reactant Addition: In a flame-dried, single-neck round-bottom flask equipped with a magnetic stir bar, combine 1,2,3,5-tetra-O-acetyl- β -D-ribofuranose (1.0 equivalent) and ethyl

nicotinate (1.5 equivalents).[3]

- **Solvent and Catalyst Addition:** Add anhydrous dichloromethane to dissolve the reactants. Subsequently, slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equivalent) to the stirring solution. The reaction is initiated via the TMSOTf-mediated coupling of the acetylated ribose and ethyl nicotinate.[3]
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature for approximately 10 hours. The formation of the β -isomer of the O-ethyl nicotinate riboside occurs with high stereoselectivity.[1][3]
- **Work-up:** Upon completion, the reaction mixture containing the protected **D-Ribosylnicotinate** intermediate can be carefully concentrated under vacuum.

Step 2: Preparation of β -Nicotinamide Riboside via Deprotection and Ammonolysis[3]

- **Ammonolysis:** Cool the vessel containing the intermediate from Step 1 to 0°C in an ice bath.
- **Reagent Addition:** Add a solution of 5.5 N ammonia in methanol (methanolic ammonia) to the intermediate.[3]
- **Reaction:** Stir the reaction mixture at 0°C for 15-18 hours. This step facilitates the simultaneous deprotection of the acetyl groups and the conversion of the nicotinate ester to the nicotinamide.[1][3]
- **Purification:** The final product, β -nicotinamide riboside, can be purified using techniques such as reversed-phase column chromatography on a C18 column with water as the eluent.[2]

Safety Precautions:

- TMSOTf is corrosive and water-sensitive; handle it with care in a fume hood under an inert atmosphere.
- Anhydrous solvents are required.
- Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

This protocol provides a reliable method for the synthesis of **D-RibosylNicotinate** derivatives, which are valuable for research in medicinal chemistry and drug discovery. The high stereoselectivity and good overall yield make this a preferred method for accessing these important compounds.

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